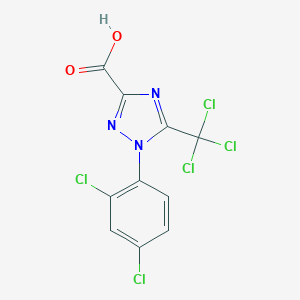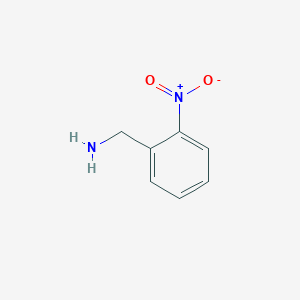
(2-Nitrophenyl)methanamine
Vue d'ensemble
Description
“(2-Nitrophenyl)methanamine” is a chemical compound with the molecular formula C7H8N2O2 . It is also known by other names such as “1-(2-Nitrophenyl)methanamine” and "2-nitrobenzylamine" .
Synthesis Analysis
The synthesis of “(2-Nitrophenyl)methanamine” can involve various methods. One method involves the reaction of 3-methyl-2-nitrobenzaldehyde with methylamine in the presence of hydrochloric acid. Another method involves the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent .Molecular Structure Analysis
The molecular structure of “(2-Nitrophenyl)methanamine” consists of 7 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 152.151 Da and the monoisotopic mass is 152.058578 Da .Chemical Reactions Analysis
“(2-Nitrophenyl)methanamine” can react with a variety of compounds, including amines, alcohols, and carboxylic acids. It can also react with nucleophiles, such as water and thiols, to form nitrosamines.Physical And Chemical Properties Analysis
“(2-Nitrophenyl)methanamine” has a density of 1.3±0.1 g/cm³, a boiling point of 266.8±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has an index of refraction of 1.596 and a molar refractivity of 41.3±0.3 cm³ .Applications De Recherche Scientifique
Carcinogenic Properties
- N-Nitroso compounds, which include categories such as (2-Nitrophenyl)methanamine, have been identified as carcinogens. Initial studies in the early 1950s focused on the toxic hazards of such compounds, particularly N-nitrosodimethylamine, a related compound, due to its association with liver cirrhosis (Lawley, 1983).
Synthetic Method Development
- An efficient synthetic method has been developed for derivatives of 2, 3-dihydro-1H-indene-1-methanamine, which includes compounds related to (2-Nitrophenyl)methanamine. This method is noted for its mild conditions and reduced environmental impact (Zhou et al., 2013).
Optical and Electronic Properties
- Schiff bases derived from 4-nitrocinnamaldehyde have been synthesized, including compounds similar to (2-Nitrophenyl)methanamine. These compounds exhibit unique optical properties, making them potential candidates for the development of nonlinear optical materials (Ani et al., 2021).
Novel Synthesis Approaches
- Innovative synthesis methods have been reported for benzofuran- and indol-2-yl-methanamine derivatives, using materials closely related to (2-Nitrophenyl)methanamine. These methods cater to the synthesis of compounds with specific electron donating or withdrawing substituents (Schlosser et al., 2015).
Biochemical Inhibition
- (2-Nitrophenyl)methanol derivatives, closely related to (2-Nitrophenyl)methanamine, have shown promise as inhibitors of PqsD in Pseudomonas aeruginosa, suggesting potential applications in anti-infective treatments (Storz et al., 2014).
Environmental Toxicity
- Nitrophenols, including compounds related to (2-Nitrophenyl)methanamine, have been studied for their toxic effects on methanogenic systems, indicating their impact in environmental contexts (Podeh et al., 1995).
Photochemical Applications
- 2-Nitrobenzyl compounds, closely associated with (2-Nitrophenyl)methanamine, have been explored for their photochemical mechanisms, particularly in the context of photorelease reactions, suggesting applications in biochemistry and molecular biology (Il'ichev et al., 2004).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that similar compounds, such as methenamine, act as urinary tract antiseptics and antibacterial drugs . Methenamine is used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Formaldehyde is considered to be highly bactericidal .
Biochemical Pathways
Compounds based on a (2-nitrophenyl)methanol scaffold have been shown to inhibit pqsd, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of pseudomonas aeruginosa .
Result of Action
Compounds based on a (2-nitrophenyl)methanol scaffold have been shown to display anti-biofilm activity and a tight-binding mode of action .
Action Environment
It is known that methenamine’s antibacterial properties are ph-dependent, with the compound being more effective in more acidic environments .
Propriétés
IUPAC Name |
(2-nitrophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYRNLDFMZVKCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50329793 | |
| Record name | (2-nitrophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Nitrophenyl)methanamine | |
CAS RN |
1904-78-5 | |
| Record name | (2-nitrophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50329793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





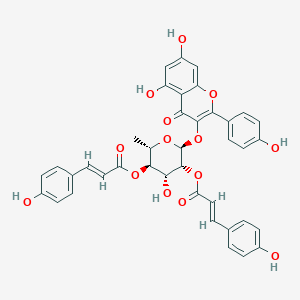
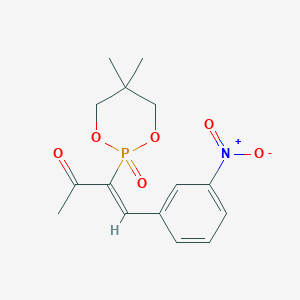


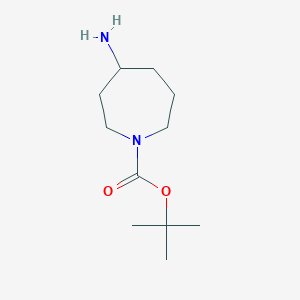


![6-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B171861.png)
